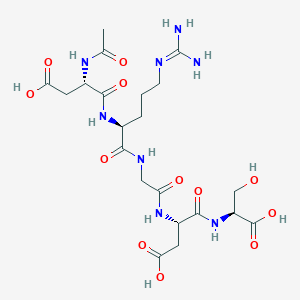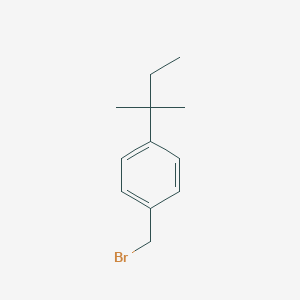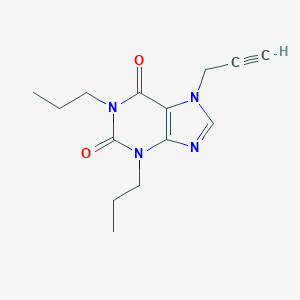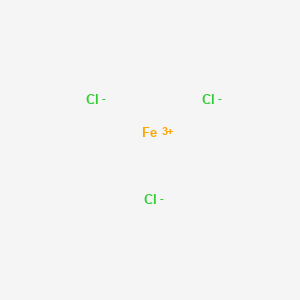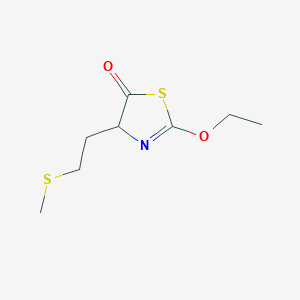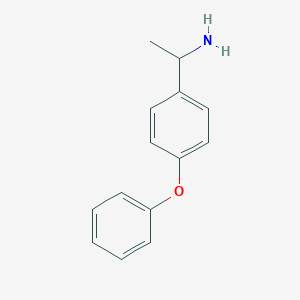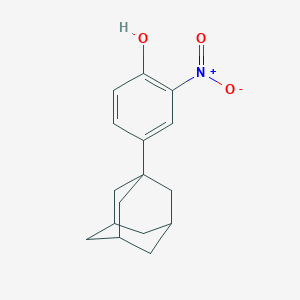
4-(1-アダマンチル)-2-ニトロフェノール
概要
説明
4-(1-Adamantyl)-2-nitrophenol is a chemical compound that features an adamantyl group attached to a nitrophenol moiety The adamantyl group is a bulky, diamond-like structure that imparts unique physical and chemical properties to the compound
科学的研究の応用
4-(1-Adamantyl)-2-nitrophenol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Materials Science: The adamantyl group imparts rigidity and thermal stability, making the compound useful in developing high-performance materials and polymers.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used as a probe to study enzyme interactions and biochemical pathways involving phenolic and nitro groups.
作用機序
Target of Action
Adamantane derivatives have been reported to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that 4-(1-Adamantyl)-2-nitrophenol may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that adamantyl-substituted retinoid-related molecules have been shown to induce apoptosis in cancer cells by inhibiting the igf-1r and wnt/β-catenin pathways
Result of Action
Adamantane derivatives have been reported to have diverse applications in medicinal chemistry due to their unique structural, biological, and stimulus-responsive properties . This suggests that 4-(1-Adamantyl)-2-nitrophenol may have a range of molecular and cellular effects depending on the specific context of its use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)-2-nitrophenol typically involves the nitration of 4-(1-Adamantyl)phenol. The process can be summarized as follows:
Starting Material: 4-(1-Adamantyl)phenol.
Nitration Reaction: The phenol is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2-position of the phenol ring.
Isolation and Purification: The resulting 4-(1-Adamantyl)-2-nitrophenol is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for 4-(1-Adamantyl)-2-nitrophenol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(1-Adamantyl)-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers, respectively.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Acid chlorides or alkyl halides in the presence of a base (e.g., pyridine or sodium hydroxide).
Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.
Major Products
Reduction: 4-(1-Adamantyl)-2-aminophenol.
Substitution: Various esters or ethers depending on the substituent introduced.
Oxidation: 4-(1-Adamantyl)-2-benzoquinone.
類似化合物との比較
Similar Compounds
4-(1-Adamantyl)phenol: Lacks the nitro group, making it less reactive in redox reactions.
4-(1-Adamantyl)-2-aminophenol: The reduced form of 4-(1-Adamantyl)-2-nitrophenol, with different chemical reactivity and potential biological activity.
4-(1-Adamantyl)benzoquinone: An oxidized derivative with distinct redox properties.
Uniqueness
4-(1-Adamantyl)-2-nitrophenol is unique due to the presence of both the adamantyl group and the nitrophenol moiety. This combination imparts a balance of stability, reactivity, and potential biological activity, making it a versatile compound for various applications.
特性
IUPAC Name |
4-(1-adamantyl)-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15-2-1-13(6-14(15)17(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVIOSXCEWUDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387921 | |
| Record name | 4-(1-adamantyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-49-0 | |
| Record name | 4-(1-adamantyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


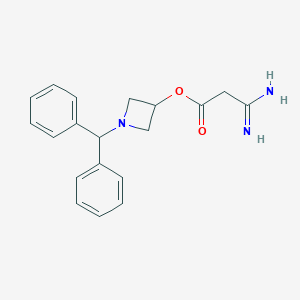
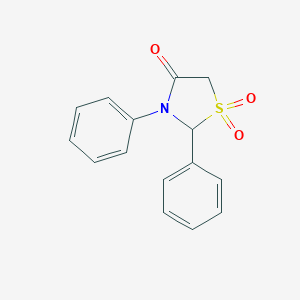
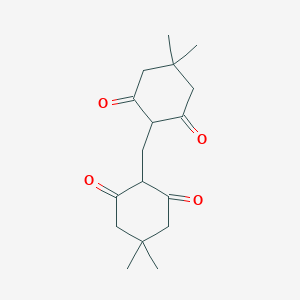

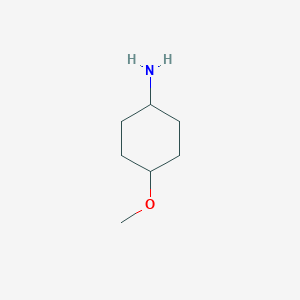
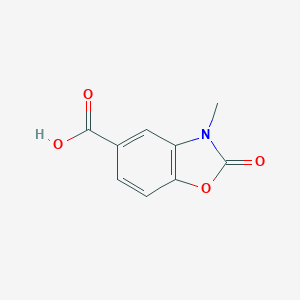
![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)
